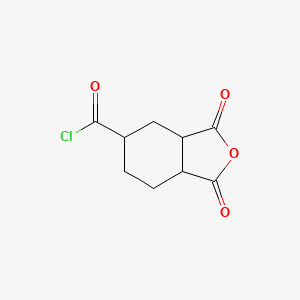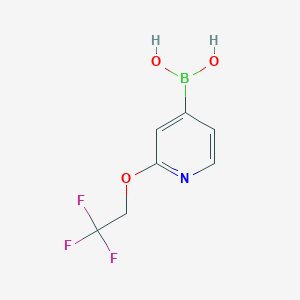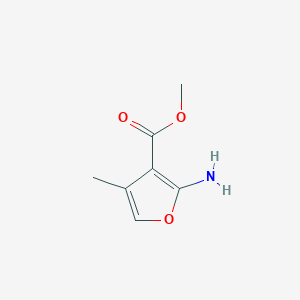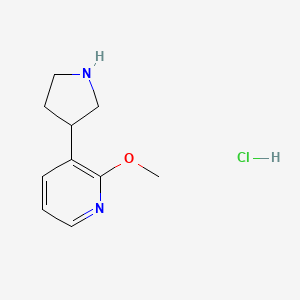![molecular formula C14H8F3N3O2 B13671839 2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671839.png)
2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a nitration reaction where 2-phenylimidazo[1,2-a]pyridine is treated with a nitrating mixture to introduce the nitro group . Another approach involves the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and purity. These methods would include the use of continuous flow reactors and other advanced techniques to ensure consistent production quality .
化学反応の分析
Types of Reactions
2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals for catalysis, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups introduced at specific positions on the molecule .
科学的研究の応用
2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of materials with specific properties, such as luminescent materials for optoelectronic devices .
作用機序
The mechanism of action of 2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For example, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit certain proteins, such as MARK4, which plays a role in cancer cell proliferation . The compound’s effects are mediated through its binding to these targets, leading to the disruption of critical biological pathways .
類似化合物との比較
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Similar in structure but lacks the nitro and trifluoromethyl groups.
Imidazo[1,5-a]pyridine: Another class of imidazo compounds with different substitution patterns and properties.
Uniqueness
2-(2-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential for functionalization, making it a valuable scaffold in synthetic and medicinal chemistry .
特性
分子式 |
C14H8F3N3O2 |
|---|---|
分子量 |
307.23 g/mol |
IUPAC名 |
2-(2-nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)10-5-3-7-19-8-11(18-13(10)19)9-4-1-2-6-12(9)20(21)22/h1-8H |
InChIキー |
CVPCGVGRUAIDFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=C(C3=N2)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


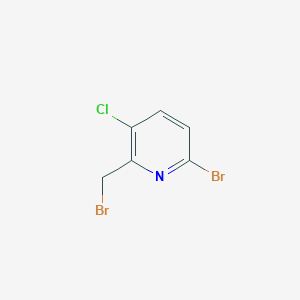
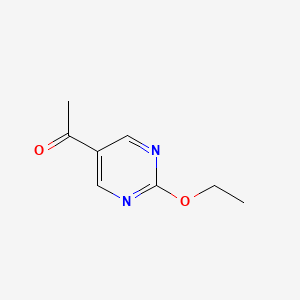
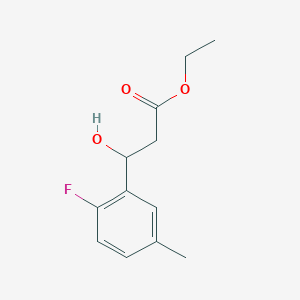
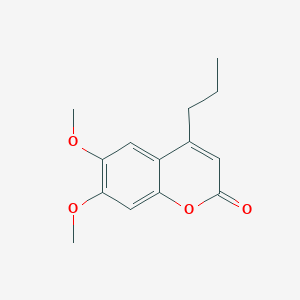
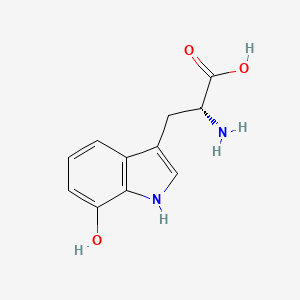
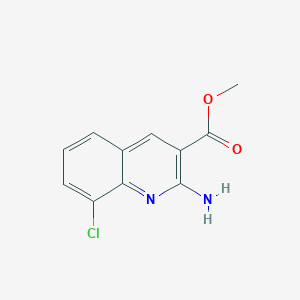
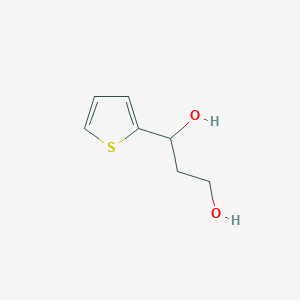
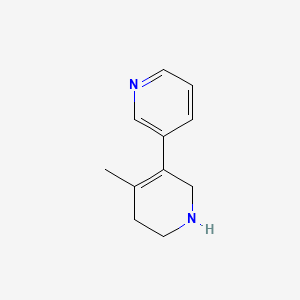
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13671811.png)
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)
